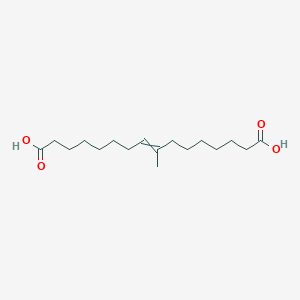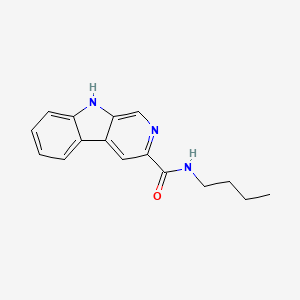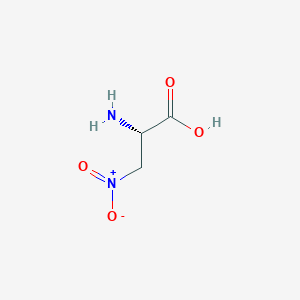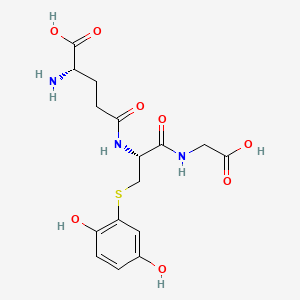![molecular formula C14H14N2S B14449379 N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea CAS No. 76839-47-9](/img/structure/B14449379.png)
N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This compound is structurally similar to urea, with the oxygen atom replaced by a sulfur atom. It is used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea can be synthesized through several methods:
Condensation Reaction: A common method involves the condensation of 4-methylbiphenyl-2-amine with carbon disulfide in an aqueous medium.
Thioacylation: Another method involves the reaction of amines with isocyanides in the presence of elemental sulfur.
Industrial Production Methods
Industrial production of thioureas typically involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction of thioureas can lead to the formation of amines.
Substitution: Thioureas can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Applications De Recherche Scientifique
N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antioxidant properties.
Industry: Used in the production of dyes, elastomers, and textiles.
Mécanisme D'action
The mechanism of action of N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including antibacterial and antioxidant activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: The parent compound with a similar structure but without the biphenyl group.
N,N’-Dimethylthiourea: A substituted thiourea with two methyl groups attached to the nitrogen atoms.
Uniqueness
N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as an enzyme inhibitor and its applications in various fields .
Propriétés
Numéro CAS |
76839-47-9 |
|---|---|
Formule moléculaire |
C14H14N2S |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
(5-methyl-2-phenylphenyl)thiourea |
InChI |
InChI=1S/C14H14N2S/c1-10-7-8-12(11-5-3-2-4-6-11)13(9-10)16-14(15)17/h2-9H,1H3,(H3,15,16,17) |
Clé InChI |
KNMOIVCFOQWZJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=CC=CC=C2)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate](/img/structure/B14449300.png)












